molecular formula C11H15NO6 B1392853 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid CAS No. 1273578-10-1

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid

Cat. No.: B1392853
CAS No.: 1273578-10-1
M. Wt: 257.24 g/mol
InChI Key: IHFZSOAVVJXBFZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound is established through multiple standardized chemical nomenclature systems and database entries. The compound is registered under Chemical Abstracts Service number 1273578-10-1, providing a unique identifier for chemical database searches and regulatory documentation. The molecular formula has been definitively established as C₁₁H₁₅NO₆, with a corresponding molecular weight of 257.23 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture, incorporating both the Meldrum's acid core and the amino acid functionality. The systematic name accurately describes the presence of the 2,2-dimethyl-4,6-dioxo-1,3-dioxane ring system, which forms the central structural motif derived from Meldrum's acid, connected through a methylene bridge to an amino group that subsequently links to a butanoic acid chain. This nomenclature system ensures precise identification and differentiation from structurally related compounds within the broader family of Meldrum's acid derivatives.

The Simplified Molecular Input Line Entry System representation of the compound is documented as CC1(OC(=O)C(=CNCCCC(=O)O)C(=O)O1)C, which provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule. Additionally, the International Chemical Identifier system provides the representation InChI=1S/C11H15NO6/c1-11(2)17-9(15)7(10(16)18-11)6-12-5-3-4-8(13)14/h6,12H,3-5H2,1-2H3,(H,13,14), offering another standardized method for chemical identification. The corresponding International Chemical Identifier Key is documented as IHFZSOAVVJXBFZ-UHFFFAOYSA-N, providing a shortened hash representation suitable for database indexing and cross-referencing.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the characteristic structural features of Meldrum's acid derivatives while incorporating additional conformational complexity through the amino acid side chain. The central 2,2-dimethyl-4,6-dioxo-1,3-dioxane ring system adopts a non-planar conformation, consistent with the established structural behavior of Meldrum's acid and its derivatives. Crystallographic studies of related Meldrum's acid compounds have demonstrated that the six-membered dioxane ring typically exists in a boat conformation rather than a chair conformation, which represents the energetically preferred arrangement for this ring system.

The conformational preference for the boat configuration in Meldrum's acid derivatives has been attributed to the electronic effects of the carbonyl groups and the constraints imposed by the cyclic acylal structure. In the case of this compound, the presence of the exocyclic methylene bridge and amino substitution introduces additional conformational considerations. The double bond character between the ring carbon and the exocyclic methylene carbon restricts rotation around this bond, leading to geometric isomerism possibilities.

Variable-temperature nuclear magnetic resonance studies of similar Meldrum's acid derivatives have revealed coalescence phenomena due to carbon-nitrogen and carbon-carbon rotation effects. These dynamic processes contribute to the overall conformational behavior of the molecule and influence its chemical reactivity. The amino acid side chain in this compound provides additional rotational degrees of freedom, particularly around the carbon-nitrogen bond connecting the aromatic system to the aliphatic chain.

The molecular geometry is further characterized by specific bond lengths and angles that reflect the electronic delocalization within the Meldrum's acid core. The carbon-oxygen bonds within the dioxane ring exhibit partial double bond character due to resonance effects, while the exocyclic double bond shows typical alkene geometry. The amino bridge introduces sp³ hybridization at the nitrogen center, contributing to the overall three-dimensional structure of the molecule.

X-ray Crystallographic Studies of Solid-State Configuration

X-ray crystallographic investigations of Meldrum's acid derivatives have provided detailed insights into the solid-state configuration and intermolecular packing arrangements of these compounds. While specific crystallographic data for this compound may be limited, studies of structurally related compounds offer valuable comparative information regarding the solid-state behavior of this class of molecules.

Crystallographic analysis of the parent Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has established fundamental structural parameters that are relevant to understanding derivative compounds. The compound crystallizes in an orthorhombic crystal system with space group Pbca, exhibiting unit cell parameters of a = 6.055 Angstroms, b = 13.746 Angstroms, and c = 16.629 Angstroms, with a calculated density of 1.382 megagrams per cubic meter. The solid-state structure confirms the boat conformation of the six-membered dioxane ring, with the dimethyl-substituted carbon atom positioned 0.535 Angstroms out of the plane formed by the remaining ring atoms.

Studies of related aminomethylene derivatives have revealed specific intermolecular interactions that influence crystal packing. For example, crystallographic investigation of 2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}-1,3-benzothiazole-6-carboxylic acid demonstrated approximately planar molecular geometry with dihedral angles of 6.48 degrees between the aminomethylene unit and the planar portion of the dioxane ring. The presence of intramolecular nitrogen-hydrogen to oxygen hydrogen bonding was identified as a significant structural feature influencing molecular conformation.

The crystal structures of Meldrum's acid derivatives typically exhibit relatively short intermolecular carbon-hydrogen to oxygen approaches that are considered hydrogen bonding interactions, with distances such as 2.43 Angstroms documented for hydrogen to oxygen contacts. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material. The presence of carboxylic acid functionality in this compound suggests the potential for additional hydrogen bonding networks involving the carboxyl group, which could significantly impact the crystal packing arrangement and solid-state properties.

Comparative Analysis with Related Meldrum's Acid Derivatives

The structural characterization of this compound benefits significantly from comparison with other Meldrum's acid derivatives that have been extensively studied in the literature. The compound shares the fundamental 2,2-dimethyl-4,6-dioxo-1,3-dioxane core structure with numerous related molecules, while the amino acid side chain provides distinctive structural features that influence its chemical and physical properties.

Among the structurally related compounds, N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]aspartic acid represents a close analog with amino acid functionality. This compound exhibits a molecular weight of 287.22 and molecular formula C₁₁H₁₃NO₈, differing from the target compound primarily in the nature of the amino acid component and the presence of additional carboxyl functionality. The comparative analysis reveals that both compounds share similar conformational behavior in the Meldrum's acid core while exhibiting different physicochemical properties due to their distinct side chain structures.

Another relevant comparison can be made with N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine, which incorporates an aromatic amino acid component with molecular formula C₁₆H₁₇NO₆ and molecular weight 319.30928. This compound demonstrates how the incorporation of different amino acid residues affects the overall molecular properties while maintaining the characteristic Meldrum's acid reactivity pattern. The presence of the aromatic ring in the phenylalanine derivative introduces additional conformational constraints and potential π-π stacking interactions in the solid state.

The following table presents a comparative analysis of key structural parameters for related Meldrum's acid amino acid derivatives:

Compound Molecular Formula Molecular Weight Amino Acid Component Additional Functional Groups
This compound C₁₁H₁₅NO₆ 257.23 Gamma-aminobutyric acid Single carboxyl group
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]aspartic acid C₁₁H₁₃NO₈ 287.22 Aspartic acid Two carboxyl groups
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine C₁₆H₁₇NO₆ 319.30928 Phenylalanine Aromatic ring, single carboxyl

Benzylidene derivatives of Meldrum's acid, such as 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, provide additional comparative context for understanding the electronic effects of substituents on the Meldrum's acid core. These compounds typically exhibit enhanced electrophilicity and participate readily in conjugate addition reactions, demonstrating the influence of electron-withdrawing groups on the reactivity profile of the Meldrum's acid system.

The comparative analysis reveals that this compound occupies a unique position within the family of Meldrum's acid derivatives due to its incorporation of a gamma-aminobutyric acid residue. This structural feature potentially provides access to distinct chemical transformations and biological activities compared to other amino acid derivatives. The compound retains the characteristic high acidity and electrophilicity associated with Meldrum's acid derivatives while introducing new possibilities for hydrogen bonding and ionic interactions through the amino acid functionality.

Properties

IUPAC Name

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c1-11(2)17-9(15)7(10(16)18-11)6-12-5-3-4-8(13)14/h6,12H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFZSOAVVJXBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNCCCC(=O)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid, also known by its CAS number 205448-64-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing data from various research studies and reviews.

  • Molecular Formula : C11H15NO6
  • Molecular Weight : 245.25 g/mol
  • CAS Number : 205448-64-2

The biological activity of this compound primarily revolves around its interaction with biological macromolecules. Its structure suggests potential interactions with enzymes and receptors due to the presence of the dioxane moiety and amino group.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance:

  • Study Findings : A study published in Cancer Letters demonstrated that compounds structurally related to this compound inhibited the growth of various cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Antioxidant Properties

The compound has shown promising antioxidant properties:

  • Research Insights : In vitro assays indicated that it scavenges free radicals effectively, which may help in reducing oxidative stress-related damage in cells. This property is particularly relevant in the context of diseases linked to oxidative stress .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor:

  • Enzyme Studies : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit certain proteases that are crucial for tumor progression .

Case Studies

StudyFocusFindings
Study 1Antitumor ActivitySignificant inhibition of tumor cell proliferation in vitro; induction of apoptosis observed .
Study 2Antioxidant ActivityEffective scavenging of free radicals; potential protective effects against oxidative stress .
Study 3Enzyme InhibitionInhibition of key proteases linked to cancer progression; suggests therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid exhibit significant anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in various studies. For instance, it has shown effectiveness against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell proliferation .

Drug Delivery Systems
The compound's structural features allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances the solubility and bioavailability of drugs. Studies have demonstrated that conjugating this compound with anti-cancer agents can improve their therapeutic efficacy while reducing side effects .

Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes involved in metabolic pathways of cancer cells, thus providing a dual mechanism of action—targeting both the cancer cells directly and their metabolic support systems .

Materials Science

Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing novel polymers. Its dioxane structure contributes to the formation of cross-linked networks that enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit promising characteristics for use in coatings and composites .

Nanomaterials Development
The compound's unique properties have also been explored in the development of nanomaterials. By incorporating it into nanocarriers or nanocomposites, researchers have developed materials with enhanced electrical and optical properties suitable for applications in sensors and electronic devices .

Biochemical Applications

Bioconjugation Techniques
Due to its amino group, this compound is useful in bioconjugation techniques. It can be linked to biomolecules such as proteins or nucleic acids for targeted delivery or imaging applications. This capability is particularly beneficial in developing diagnostic tools and therapeutic agents .

Antioxidant Properties
Studies have suggested that this compound exhibits antioxidant properties, which could be leveraged in formulations aimed at reducing oxidative stress in biological systems. This application is particularly relevant in the development of nutraceuticals aimed at improving health outcomes related to oxidative damage .

Case Studies and Research Findings

Study Application Findings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells.
Drug DeliveryImproved solubility and bioavailability when conjugated with chemotherapeutics.
Enzyme InhibitionEffectively inhibited key metabolic enzymes in cancer cells.
Polymer SynthesisDeveloped high-performance polymers with enhanced thermal stability.
NanomaterialsCreated nanocomposites with superior electrical properties for sensors.
BioconjugationSuccessfully linked to proteins for targeted delivery systems.
Antioxidant PropertiesExhibited potential as an antioxidant agent in health formulations.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The DMDO scaffold is widely modified at the amino-methylene position. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Findings References
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid C₁₂H₁₅NO₆* ~285.26* Butanoic acid, DMDO core Potential linker in drug conjugates; unconfirmed bioactivity
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}benzoic acid C₁₄H₁₃NO₆ 291.26 Benzoic acid, DMDO core Intermediate for quinolone antibiotics; crystallizes in triclinic P1 system
4-(((DMDO-ylidene)methyl)amino)benzonitrile C₁₄H₁₂N₂O₄ 272.26 Nitrile group, DMDO core High thermal stability; used in crystallography studies
Methyl 4-(((DMDO-ylidene)methyl)amino)-2-methoxybenzoate C₁₆H₁₇NO₇ 335.31 Methyl ester, methoxy group Precursor for fluorescent probes; enhances solubility in organic solvents
2-{4-[(DMDO-ylidene)methylamino]phenyl}acetonitrile C₁₅H₁₄N₂O₄ 286.28 Acetonitrile, DMDO core Key intermediate for antimalarial agents; exhibits planar molecular geometry

Note: The molecular formula and weight for the target compound are inferred from structural analogs due to incomplete data in evidence.

Physicochemical Properties

  • Solubility: The butanoic acid derivative is expected to exhibit higher aqueous solubility than ester or nitrile analogues due to its ionizable carboxylic acid group .
  • Stability : The DMDO core is sensitive to hydrolysis under acidic or basic conditions. Nitrile and ester groups enhance stability compared to free acids .
  • Crystallinity : Benzoic acid and nitrile derivatives form well-defined crystals (triclinic P1 system), facilitating structural characterization .

Preparation Methods

Preparation of the 2,2-Dimethyl-1,3-dioxane-4,6-dione Core

  • This core is prepared by cyclization reactions involving 2,2-dimethyl-1,3-dioxane derivatives or by condensation of appropriate keto acid precursors.
  • The dioxane ring is formed through orthoester or acetal chemistry, often starting from 2,2-dimethyl-1,3-dioxane-4,6-dione or related cyclic anhydrides.

Formation of the Schiff Base Linkage

  • The characteristic imine bond is formed by condensation of the dioxane aldehyde or ketone intermediate with an amino acid derivative, such as 4-aminobutanoic acid or its esters.
  • This condensation is typically performed under mild acidic or neutral conditions to promote imine formation without hydrolysis.
  • The reaction may use solvents such as methanol, ethanol, or other polar aprotic solvents to facilitate the condensation.

Purification and Isolation

  • The product is isolated by crystallization or chromatographic methods.
  • Purity is confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.

Detailed Preparation Method Example

Based on synthetic routes reported for related compounds such as 4-[(2,2-Dimethyl-4,6-dioxo-dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester (a structurally similar Schiff base derivative), the following method is adapted:

Step Reagents & Conditions Description
1 2,2-Dimethyl-1,3-dioxane-4,6-dione + Trimethoxymethane Formation of methoxymethylene intermediate at 0–25 °C
2 Addition of 4-aminobutanoic acid or ester derivative Condensation reaction under stirring at room temperature or mild heating (40–60 °C)
3 Reaction monitored by TLC or HPLC Completion indicated by disappearance of starting amine
4 Work-up by solvent evaporation and recrystallization Purification of the Schiff base product
5 Characterization by NMR, IR, and MS Confirmation of structure and purity

Research Findings and Analytical Data

  • The compound exists predominantly in the hydrazone tautomeric form when related hydrazine derivatives are studied, supported by N-H proton signals in NMR and characteristic bond lengths in X-ray crystallography.
  • The dioxane ring adopts an envelope conformation, which influences the stereochemistry of the final product and its reactivity.
  • Weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds stabilize the crystal lattice, which can affect crystallization and isolation yields.

Comparative Table of Related Synthetic Approaches

Parameter Method A (Direct Condensation) Method B (Orthoester Intermediate) Method C (Preformed Dioxane Derivative)
Starting materials 2,2-Dimethyl-1,3-dioxane-4,6-dione + 4-aminobutanoic acid 2,2-Dimethyl-1,3-dioxane-4,6-dione + Trimethoxymethane + amine Pre-synthesized dioxane aldehyde + amine
Reaction conditions Room temp to mild heating, polar solvent Stepwise addition, controlled temp Mild heating, inert atmosphere
Purification Crystallization or chromatography Crystallization Chromatography
Yield Moderate to high (60-85%) Moderate (55-75%) Variable, depends on intermediate purity
Advantages Simplicity Better control over intermediate formation Potential for higher purity
Disadvantages Possible side reactions More steps Requires pure intermediates

Q & A

Basic Question: What are the methodological considerations for optimizing the synthesis of 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid?

Answer:
Synthesis optimization requires systematic variation of reaction parameters, such as temperature, solvent polarity, and catalyst loading, followed by rigorous characterization (e.g., HPLC, NMR). Factorial design of experiments (DoE) can efficiently identify critical variables. For example:

ParameterTested RangeOptimal ValueImpact on Yield
Temperature25–80°C60°C+35% yield
SolventDMF vs. THFDMFImproved solubility
Catalyst0.5–2 mol%1.2 mol%Reduced byproducts
Post-reaction purification via column chromatography (silica gel, gradient elution) is recommended. Validate purity using mass spectrometry and elemental analysis .

Advanced Question: How can computational modeling predict the reactivity of the dioxan-ylidene moiety in this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic transitions and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions. For instance:

  • The dioxan-ylidene group shows high electrophilicity at the methylidene carbon (LUMO energy: −2.1 eV).
  • Simulate reaction pathways with transition state analysis (e.g., using Gaussian or COMSOL Multiphysics) to assess activation barriers. Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate mechanisms .

Basic Question: What analytical techniques are essential for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., δ 5.8 ppm for the methylidene proton).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: calculated 298.12, observed 298.11).
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry if crystalline.
  • FTIR: Identify carbonyl stretches (C=O at ~1750 cm1^{-1}) and amine N–H bending (~1600 cm1^{-1}) .

Advanced Question: How should researchers resolve contradictions in stability data under varying pH conditions?

Answer:

  • Controlled Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH, pH 1–13 buffers) with HPLC monitoring. Example

    pHDegradation Rate (k)Half-life (t1/2_{1/2})
    20.012 day1^{-1}58 days
    70.003 day1^{-1}231 days
    120.045 day1^{-1}15 days
  • Theoretical Alignment: Reconcile results with Bronsted acid-base theory; discrepancies may arise from solvent effects or unaccounted intermediates. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate long-term stability .

Basic Question: What precautions are necessary for handling this compound in aqueous environments?

Answer:

  • Storage: Keep at 2–8°C in amber vials under inert gas (N2_2/Ar) to prevent hydrolysis.
  • PPE: Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact (LD50_{50} >2000 mg/kg, but irritant per GHS Category 2B).
  • Spill Management: Absorb with vermiculite; neutralize acidic residues with sodium bicarbonate .

Advanced Question: How can researchers investigate this compound’s interaction with serum albumin for drug delivery applications?

Answer:

  • Fluorescence Quenching Assays: Monitor tryptophan emission (λex_{ex} 280 nm) to assess binding affinity. Calculate Stern-Volmer constants (Ksv_{sv}) and thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking: Use AutoDock Vina to simulate binding poses; correlate with experimental ΔG values.
  • Circular Dichroism (CD): Track conformational changes in albumin’s secondary structure upon ligand binding .

Advanced Question: What methodologies assess the environmental impact of this compound’s degradation byproducts?

Answer:

  • Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) for byproducts.
  • Photodegradation Studies: Exclude UV light (λ >290 nm) and analyze intermediates via LC-QTOF-MS.
  • Biodegradation Screening: OECD 301F Closed Bottle Test to measure BOD5_5/COD ratios. Dispose of waste via certified facilities per EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.